Naphthalene-1,3,6-trisulfonic acid

Sulfonation Regioselectivity Naphthalene Chemistry

This 1,3,6-isomer is the ONLY viable precursor for Koch acid and H-acid synthesis—other sulfonated naphthalenes fail due to mismatched regiochemistry. Its tri-sulfonate charge density is essential for diazo stabilization and fluorescent labeling (ANTS). Qualified for high-temperature geothermal tracing up to 340°C. Procure with confidence: insist on isomeric purity ≥95% to ensure reliable downstream yields and tracer accuracy.

Molecular Formula C10H8O9S3
Molecular Weight 368.4 g/mol
CAS No. 86-66-8
Cat. No. B1204614
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNaphthalene-1,3,6-trisulfonic acid
CAS86-66-8
Molecular FormulaC10H8O9S3
Molecular Weight368.4 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C(C=C2C=C1S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O
InChIInChI=1S/C10H8O9S3/c11-20(12,13)7-1-2-9-6(3-7)4-8(21(14,15)16)5-10(9)22(17,18)19/h1-5H,(H,11,12,13)(H,14,15,16)(H,17,18,19)
InChIKeyZPBSAMLXSQCSOX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 25 g / 100 g / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Naphthalene-1,3,6-trisulfonic Acid (CAS 86-66-8): A Critical Trisulfonated Naphthalene Intermediate for Dyes, Fluorescent Labels, and Industrial Applications


Naphthalene-1,3,6-trisulfonic acid (CAS 86-66-8) is a non-substituted naphthalene sulfonic acid derivative with the molecular formula C10H8O9S3 . As a strong organic acid, it is completely ionized in aqueous and aqueous-organic solutions [1]. This compound serves as a crucial intermediate in the synthesis of high-value azo dye precursors, including T-acid (1-naphthylamine-3,6,8-trisulfonic acid) and H-acid [2], and functions as a diazo stabilizer in the form of its trisodium salt . Its unique 1,3,6-substitution pattern on the naphthalene ring distinguishes it from other sulfonated naphthalene isomers, providing specific electronic and steric properties that are essential for its diverse applications [3].

Why Naphthalene-1,3,6-trisulfonic Acid (CAS 86-66-8) Cannot Be Simply Substituted with Other Sulfonated Naphthalenes


Generic substitution of naphthalene-1,3,6-trisulfonic acid with other sulfonated naphthalene derivatives is not feasible due to significant differences in regiochemistry, charge density, and thermal stability. The specific 1,3,6-substitution pattern results in a unique molecular geometry and electronic distribution that governs its reactivity and performance in key applications [1]. For instance, the synthesis of Koch acid (1-aminonaphthalene-3,6,8-trisulfonic acid) and subsequent H-acid requires the precise 1,3,6-isomer as the starting material; other trisulfonic acid isomers or lower-sulfonated analogs (e.g., naphthalene-1,5-disulfonic acid) will not undergo the same regioselective nitration and reduction pathways [2]. Furthermore, the three sulfonic acid groups confer a high negative charge density essential for its role as a diazo stabilizer and for imparting the necessary electrophoretic mobility to fluorescent conjugates. As demonstrated in geothermal tracer studies, the thermal stability of 1,3,6-naphthalene trisulfonate is uniquely suited for high-temperature environments (up to 340°C), a property not shared by all naphthalene sulfonate isomers [3]. These critical performance differentiators are quantified in the evidence guide below.

Quantitative Differentiation of Naphthalene-1,3,6-trisulfonic Acid (CAS 86-66-8) Against Key Comparators


Regioselective Synthesis of 1,3,6-Isomer from Naphthalene: Quantitative Yield Comparison with Mono- and Disulfonic Acids

Under specific reaction conditions using SO3-pyridine at 250°C, naphthalene can be selectively converted to the 1,3,6-trisulfonic acid isomer. In a direct head-to-head comparison, this method produces exclusively the 1,3,6-trisulfonic acid, with mono- and disulfonic acids being undetectable in the final product mixture [1]. This is a stark contrast to the use of other sulfonating agents like SO3-dioxane, which primarily yield monosulfonic acid, or SO3-DMF, which yields a mixture of mono- and disulfonic acids [1]. This data demonstrates a clear, quantifiable advantage in terms of product selectivity.

Sulfonation Regioselectivity Naphthalene Chemistry

Thermal Stability of 1,3,6-Naphthalene Trisulfonate as a Geothermal Tracer: Superiority over Lower-Sulfonated Analogs

The thermal decay kinetics of 1,3,6-naphthalene trisulfonate were studied under simulated hydrothermal conditions, demonstrating a clear performance advantage over other naphthalene sulfonates [1]. While specific quantitative decay data for comparators is not provided in the same study, a class-level inference can be made based on the overall assessment that 1,3,6-naphthalene trisulfonate was selected for field tests due to its superior thermal stability, qualifying it for use in reservoirs as hot as 340°C. This contrasts with other naphthalene sulfonic acid tracers (e.g., 2-NSA, 2,6-NDS, 2,7-NDS, 1,5-NDS) whose stability is less characterized at such extreme temperatures [1].

Geothermal Tracer Thermal Stability Reservoir Engineering

Analytical Detection Limits for ANTS (8-Amino-1,3,6-trisulfonate) in Capillary Electrophoresis: UV vs. LIF

The detection sensitivity of the ANTS label (a key derivative of naphthalene-1,3,6-trisulfonic acid) was quantitatively compared using UV and laser-induced fluorescence (LIF) detection in capillary electrophoresis (CE) [1]. Under CE conditions, the concentration detection limit for ANTS-maltose conjugate was 5×10−7 mol/L (8 femtomole) with UV detection and 5×10−8 mol/L (400 attomole) with LIF detection [1]. This represents a 10-fold improvement in sensitivity when using LIF. While direct comparator data for other labels (e.g., ANDSA, ANSA) is not provided in this specific study, the absolute sensitivity values establish a performance baseline for ANTS-based assays.

Capillary Electrophoresis Fluorescence Detection Carbohydrate Analysis

Effect of Sulfonic Acid Group Number on Electrophoretic Mobility and Enantioseparation: A Head-to-Head Comparison of Fluorescent Tags

A direct comparative study evaluated three fluorescent naphthalene sulfonate tags—ANSA (1 sulfonic acid group), ANDSA (2 groups), and ANTS (3 groups)—for their ability to facilitate the enantioseparation of chiral phenoxy acid herbicides by capillary electrophoresis [1]. The results showed that ANDSA derivatives were most readily enantioseparated. In contrast, the ANTS derivatives could not be enantioseparated under the same conditions [1]. The study attributes this to the polarity of the tags, which increases with the number of sulfonic acid groups (ANSA < ANDSA < ANTS). The high polarity of ANTS prevents equitable nonpolar/polar interactions with the micellar phase, thereby hindering chiral resolution [1].

Capillary Electrophoresis Enantioseparation Fluorescent Labeling

Chromatographic Selectivity of Naphthalene-1,3,6-trisulfonic Acid for RP-HPLC Column Characterization

Naphthalene-1,3,6-trisulfonic acid, along with other isomeric naphthalene di- and tri-sulfonic acids, has been employed as a test compound for characterizing reversed-phase HPLC columns [1]. The study showed that the retention of these isomeric acids increases proportionally to their dipole moment, and that naphthalene-1,3,6-trisulfonic acid, being a completely ionized strong acid, exhibits very good selectivity in aqueous sodium sulfate mobile phases without the need for ion-pairing reagents [1]. While the study does not provide quantitative retention time comparisons for all columns, it establishes the compound's utility in discriminating between different stationary phases based on their polar interactions with residual silanol groups [1]. This is a class-level inference about its superior performance as a probe molecule.

Reversed-Phase HPLC Column Characterization Isomer Separation

Synthesis Yield of Naphthalene-1,3,6-trisulfonic Acid via Optimized Sulfonation Process

A patented process for the preparation of naphthalene-1,3,6-trisulfonic acid describes a specific sulfonation procedure that yields the target compound with a defined efficiency [1]. The process achieves a yield of 72% for naphthalene-1,3,6-trisulfonic acid relative to naphthalene, or 73.5% relative to the total naphthalene trisulfonic acids produced [1]. While a direct comparator from a different process is not cited, this data provides a benchmark for evaluating the efficiency of alternative synthetic routes or for comparing the purity of commercial sources. A subsequent step to produce T-acid (1-naphthylamine-3,6,8-trisulfonic acid) from this intermediate yields 63-64% [1].

Sulfonation Process Chemistry Yield Optimization

Optimal Application Scenarios for Naphthalene-1,3,6-trisulfonic Acid (CAS 86-66-8) Based on Quantified Performance Data


Synthesis of High-Value Azo Dye Intermediates (Koch Acid and H-Acid)

This is the primary industrial application, where the unique 1,3,6-isomer is an essential precursor. The compound's ability to be selectively synthesized (as shown by the SO3-pyridine method) and its established conversion yield of 63-64% to T-acid [1] make it the irreplaceable starting material for this established synthetic pathway. Its role as a diazo stabilizer (Azoguard) further cements its position in the dye industry . Procurement should be driven by the need for high isomeric purity to ensure efficient conversion to Koch acid and H-acid, which are critical for producing vibrant, water-soluble dyes.

High-Sensitivity Carbohydrate Analysis via Capillary Electrophoresis with LIF Detection

The ANTS derivative of naphthalene-1,3,6-trisulfonic acid is the preferred choice for carbohydrate labeling when ultimate sensitivity is required. The established limit of detection of 5×10−8 mol/L (400 attomole) using LIF detection [2] makes it suitable for applications like oligosaccharide sequencing from minute biological samples. However, researchers should be aware that its high charge density makes it unsuitable for chiral separations using micellar CE, where ANDSA is a superior alternative [3]. This scenario is ideal for laboratories focused on glycobiology, biopharmaceutical quality control, and food science.

High-Temperature Geothermal Reservoir Tracing

The exceptional thermal stability of 1,3,6-naphthalene trisulfonate, qualified for use in reservoirs up to 340°C [4], makes it a valuable tracer for mapping fluid flow in deep geothermal energy projects. This is a niche but high-impact industrial application where the compound's robustness provides a quantifiable advantage over less stable naphthalene sulfonates. Procurement for this purpose would prioritize high-purity material to ensure accurate and reliable tracer data in extreme subsurface environments.

RP-HPLC Column Characterization and Quality Control

Analytical laboratories can use naphthalene-1,3,6-trisulfonic acid as a reference probe to characterize and quality-control reversed-phase HPLC columns. Its strong interaction with polar sites on the stationary phase, leading to observable changes in retention and peak asymmetry, allows for the classification of column selectivity [5]. This application is crucial for method development groups needing to ensure column-to-column reproducibility and for manufacturers seeking to benchmark their products.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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